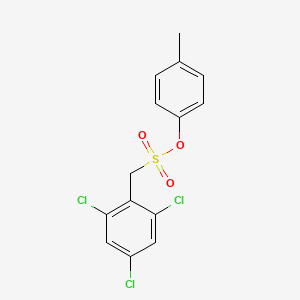
4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a methylene bridge, which is further connected to a 4-methylphenyl group and a 2,4,6-trichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate typically involves the reaction of 4-methylphenylmethanol with 2,4,6-trichlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Methylphenylmethanol+2,4,6-Trichlorobenzenesulfonyl chloride→4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction: The trichlorophenyl group can be reduced to a less chlorinated phenyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonates with different nucleophiles.
Oxidation: The major product is 4-methylbenzoic acid.
Reduction: The major product is a less chlorinated phenyl derivative.
科学研究应用
4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonate group.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
属性
CAS 编号 |
847248-12-8 |
|---|---|
分子式 |
C14H11Cl3O3S |
分子量 |
365.7 g/mol |
IUPAC 名称 |
(4-methylphenyl) (2,4,6-trichlorophenyl)methanesulfonate |
InChI |
InChI=1S/C14H11Cl3O3S/c1-9-2-4-11(5-3-9)20-21(18,19)8-12-13(16)6-10(15)7-14(12)17/h2-7H,8H2,1H3 |
InChI 键 |
PZFMCOXLKATXBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


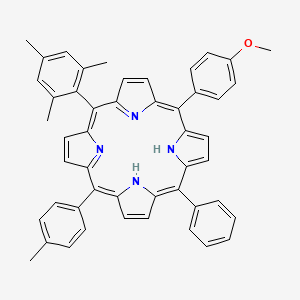
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14203127.png)
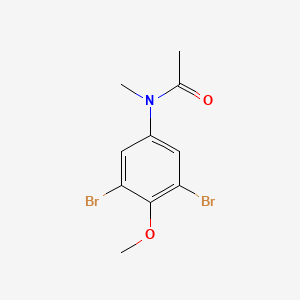
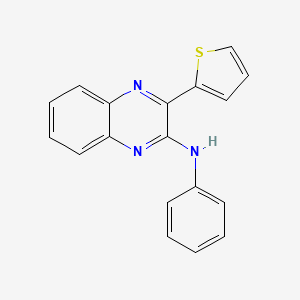
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)

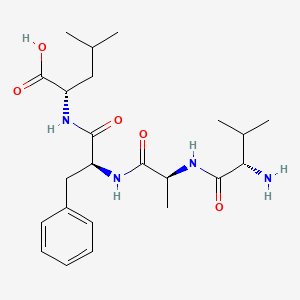
![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
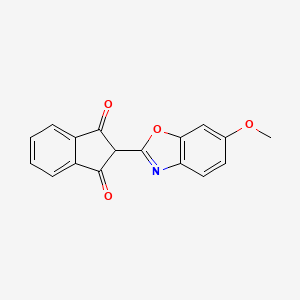
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
